头孢替坦二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

亚马坦具有广泛的科学研究应用,包括:

化学: 用作研究β-内酰胺酶抗性和头孢菌素衍生物合成的模型化合物。

生物学: 用于细菌细胞壁合成和抗生素耐药机制的研究。

医学: 用于临床研究,开发新的抗生素和治疗细菌感染。

作用机制

亚马坦的杀菌作用源于抑制细胞壁合成。亚马坦与细菌青霉素结合蛋白结合并抑制其活性,这些蛋白对于细菌细胞壁的生物合成至关重要。 这种抑制会导致细胞壁变弱,最终导致细菌细胞裂解 .

类似化合物:

头孢噻肟: 另一种头孢菌素类抗生素,具有类似的活性谱,但对β-内酰胺酶的耐药性较低。

头孢曲松: 一种头孢菌素类抗生素,具有更长的半衰期和更广泛的活性谱。

亚马坦的独特性: 亚马坦因其对β-内酰胺酶的高抗性和对需氧和厌氧细菌的有效性而独一无二。 它在7-α位的甲氧基和四唑环的存在使其具有稳定性和广泛的活性谱 .

生化分析

Biochemical Properties

Cefotetan disodium exerts its bactericidal effects by inhibiting cell wall synthesis . It binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Cellular Effects

Cefotetan disodium has a broad spectrum of activity and has been used to treat bacterial infections of the bone, skin, urinary tract, and lower respiratory tract . It affects various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts bacterial growth and proliferation . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity .

Molecular Mechanism

The molecular mechanism of action of Cefotetan disodium involves the inhibition of cell wall synthesis . It binds to and inhibits the bacterial penicillin-binding proteins, which play a crucial role in the synthesis of the bacterial cell wall . This binding interaction disrupts the formation of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In normal patients, from 51% to 81% of an administered dose of Cefotetan disodium is excreted unchanged by the kidneys over a 24-hour period . The plasma elimination half-life of Cefotetan disodium is 3 to 4.6 hours after either intravenous or intramuscular administration . The thawed solution in Galaxy® plastic container (PL 2040) remains chemically stable for 48 hours at room temperature (25°C/77°F) or for 21 days under refrigeration (5°C/41°F) .

Dosage Effects in Animal Models

The dosage effects of Cefotetan disodium in animal models have not been explicitly mentioned in the search results. It is generally recommended that the dosage and route of administration should be determined by the condition of the patient, severity of the infection, and susceptibility of the causative organism .

Metabolic Pathways

No active metabolites of Cefotetan disodium have been detected; however, small amounts (less than 7%) of Cefotetan disodium in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

Transport and Distribution

Cefotetan disodium is supplied in vials containing 80 mg (3.5 mEq) of sodium per gram of Cefotetan activity . It is a white to pale yellow powder which is very soluble in water . Reconstituted solutions of Cefotetan disodium are intended for intravenous and intramuscular administration .

Subcellular Localization

As an antibiotic, it is expected to localize within the bacterial cells where it exerts its effects by inhibiting cell wall synthesis .

准备方法

合成路线和反应条件: 亚马坦是通过一系列化学反应合成的,包括在头孢菌素核的7-α位引入甲氧基。合成通常包括以下步骤:

头孢菌素核的形成: 这涉及到7-氨基头孢烷酸与合适的酰化剂的缩合。

甲氧基的引入: 甲氧基通过亲核取代反应引入7-α位。

四唑环的形成: 四唑环是通过使中间体与合适的四唑前体反应形成的.

工业生产方法: 亚马坦的工业生产涉及大规模发酵过程,然后进行化学修饰。 发酵过程通常使用一种链霉菌属细菌(Streptomyces lactamdurans)来产生头孢菌素核,然后对其进行化学修饰,以引入甲氧基和四唑环 .

化学反应分析

反应类型: 亚马坦经历了几种类型的化学反应,包括:

氧化: 亚马坦可以被氧化形成亚砜和砜。

还原: 亚马坦的还原会导致脱甲氧基衍生物的形成。

取代: 亲核取代反应可以在甲氧基和四唑环上发生.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 胺和硫醇等亲核试剂用于取代反应.

主要产品:

氧化: 亚砜和砜。

还原: 脱甲氧基衍生物。

取代: 氨基和硫醇衍生物.

相似化合物的比较

Cefotaxime: Another cephalosporin antibiotic with a similar spectrum of activity but less resistance to beta-lactamases.

Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.

Cefuroxime: A second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Uniqueness of Yamatetan: Yamatetan is unique due to its high resistance to beta-lactamases and its effectiveness against both aerobic and anaerobic bacteria. Its methoxy group at the 7-alpha position and the presence of the tetrazole ring contribute to its stability and broad spectrum of activity .

生物活性

Cefotetan disodium, a semisynthetic cephamycin antibiotic, is primarily used for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical applications, and case studies that illustrate its efficacy and safety.

Cefotetan exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. This action leads to cell lysis and death, particularly effective against both aerobic and anaerobic gram-positive and gram-negative bacteria. Notably, cefotetan is resistant to a wide range of beta-lactamases, which enhances its effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of cefotetan is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Administered intravenously or intramuscularly, cefotetan demonstrates high bioavailability.

- Volume of Distribution : Approximately 10.4 L in elderly patients and 10.3 L in younger adults .

- Protein Binding : Cefotetan is about 88% bound to plasma proteins .

- Half-Life : The terminal half-life varies significantly with renal function, ranging from approximately 4 hours in individuals with normal renal function to about 10 hours in those with moderate renal impairment .

- Elimination : Between 51% to 81% of an administered dose is excreted unchanged by the kidneys within 24 hours .

Clinical Applications

Cefotetan is indicated for treating various infections including:

- Urinary Tract Infections

- Lower Respiratory Tract Infections

- Skin and Skin Structure Infections

- Gynecologic Infections

- Intra-abdominal Infections

- Bone and Joint Infections

It is also utilized prophylactically in surgical settings to prevent postoperative infections .

Case Studies

-

Hemolytic Anemia Induced by Cefotetan :

A case study reported an 80-year-old woman who developed severe hemolytic anemia following prophylactic administration of cefotetan after surgery. This highlights the potential adverse effects associated with cefotetan use, emphasizing the need for careful monitoring in susceptible populations . -

Pharmacokinetics Study :

A study involving healthy male volunteers receiving a continuous intravenous infusion of cefotetan showed that steady-state plasma concentrations were achieved after 12 hours. This study demonstrated that a loading dose followed by a continuous infusion could be an effective regimen for managing severe infections .

Adverse Effects

Common adverse reactions associated with cefotetan include:

- Diarrhea

- Nausea

- Hemolytic anemia (in rare cases)

Monitoring for these effects is crucial, especially in patients with underlying health conditions .

Summary Table of Cefotetan Disodium Properties

| Property | Details |

|---|---|

| Drug Class | Semisynthetic cephamycin |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis |

| Protein Binding | ~88% |

| Volume of Distribution | 10.4 L (elderly), 10.3 L (young adults) |

| Half-Life | 4 hours (normal), up to 10 hours (impaired) |

| Elimination Route | Renal (unchanged drug) |

| Common Indications | UTI, respiratory infections, surgical prophylaxis |

| Adverse Effects | Diarrhea, nausea, hemolytic anemia |

属性

CAS 编号 |

74356-00-6 |

|---|---|

分子式 |

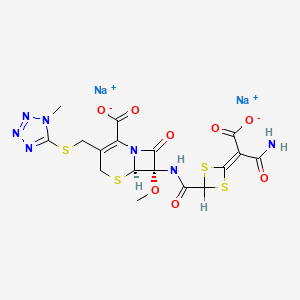

C17H15N7Na2O8S4 |

分子量 |

619.6 g/mol |

IUPAC 名称 |

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 |

InChI 键 |

ZQQALMSFFARWPK-ZTQQJVKJSA-L |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

手性 SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

相关CAS编号 |

69712-56-7 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ICI 156834; ICI-156834; ICI156834; YM 09330; YM-09330; YM09330; Cefotetan Sodium; Yamatetan; Cefotan; Apatef. |

产品来源 |

United States |

Q1: What is the mechanism of action of Cefotetan disodium?

A: Cefotetan disodium is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Is Cefotetan disodium more effective against Gram-positive or Gram-negative bacteria?

A: Compared to first-generation cephalosporins, Cefotetan disodium shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []

Q3: What is the molecular formula and weight of Cefotetan disodium?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cefotetan disodium, these details can be readily found in publicly accessible chemical databases.

Q4: Are there any NMR studies on the structure of Cefotetan disodium?

A: Yes, one study investigated the ¹H and ¹³C NMR spectra of Cefotetan disodium, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of Cefotetan disodium when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of Cefotetan disodium in DMSO-d6. []

Q5: How stable is Cefotetan disodium in commonly used intravenous solutions?

A: Studies have assessed the stability of Cefotetan disodium in various solutions. One study found that Cefotetan disodium (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while Cefotetan disodium is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []

Q6: Does freezing and thawing affect the stability of Cefotetan disodium solutions?

A: One study demonstrated that thawing frozen Cefotetan disodium solutions in a microwave (90 seconds) did not lead to significant decomposition. []

Q7: What factors can impact the stability of Cefotetan disodium?

A: Research indicates that Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []

Q8: What is the pharmacokinetic profile of Cefotetan disodium in humans?

A: Several studies have investigated the pharmacokinetics of Cefotetan disodium in healthy volunteers. [, , , , , ] These studies generally indicate that Cefotetan disodium exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []

Q9: Does Cefotetan disodium accumulate in the body after multiple doses?

A: One study found no significant accumulation of Cefotetan disodium after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []

Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?

A: One study found no significant difference in pharmacokinetic parameters of Cefotetan disodium between male and female subjects. []

Q11: What are the potential adverse effects associated with Cefotetan disodium?

A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that Cefotetan disodium, like other medications, may be associated with adverse effects.

Q12: What analytical techniques are used to determine the concentration of Cefotetan disodium in biological samples?

A: Several analytical methods have been employed for quantifying Cefotetan disodium. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]

Q13: How is the polymer impurity in Cefotetan disodium determined?

A: One study described a sephadex column chromatography method to determine the polymer impurity in Cefotetan disodium. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []

Q14: How are residual organic solvents measured in Cefotetan disodium?

A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in Cefotetan disodium. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []

Q15: Are there any known drug interactions with Cefotetan disodium?

A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, Cefotetan disodium might interact with other drugs.

Q16: What are the potential implications of Cefotetan disodium use on vitamin K levels?

A: Studies have suggested a link between Cefotetan disodium use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following Cefotetan disodium therapy. [, ]

Q17: Has Cefotetan disodium been associated with hemolytic anemia?

A: Yes, there have been reported cases of Cefotetan disodium-induced hemolytic anemia, some of which have been severe or even fatal. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。